2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Description
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Properties
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGRVJNNAIZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476698 | |
| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6189-02-2 | |
| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Chloro-2,3,3,3-tetrafluoropropanoic acid" properties
An In-Depth Technical Guide to 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid: Properties, Synthesis, and Applications
Foreword for the Modern Researcher
The introduction of fluorine and chlorine atoms into organic molecules has been a cornerstone of innovation in medicinal chemistry and materials science. These halogens can dramatically alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a particularly intriguing molecule: this compound. While specific experimental data for this compound is not extensively available in public literature, its structural similarity to the well-characterized 2,3,3,3-tetrafluoropropanoic acid allows for a scientifically grounded exploration of its properties and potential. This document, therefore, serves as both a repository of known information and a forward-looking guide for researchers interested in harnessing the potential of this unique halogenated carboxylic acid.
Molecular Identity and Physicochemical Properties
This compound is a synthetic, halogenated carboxylic acid. The presence of a trifluoromethyl group, a fluorine atom, and a chlorine atom all on the second carbon atom of a propanoic acid backbone makes it a chiral molecule with a stereocenter at the C2 position.
Table 1: Key Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6189-02-2 | [1] |
| Molecular Formula | C₃HClF₄O₂ | [1] |
| Molecular Weight | 180.48 g/mol | [1] |
| Canonical SMILES | C(=O)(C(C(F)(F)F)(F)Cl)O | [1] |
| InChIKey | HHPGRVJNNAIZAR-UHFFFAOYSA-N | [1] |
Comparative Physicochemical Properties
Table 2: Comparison of Physicochemical Properties
| Property | 2,3,3,3-tetrafluoropropanoic acid (Analog) | This compound (Predicted) |
| Molecular Weight | 146.04 g/mol [5] | 180.48 g/mol [1] |
| Melting Point | 28.2 °C[2] | Likely a low-melting solid or liquid at room temperature |
| Boiling Point | 120 °C[2] | Expected to be >120 °C |
| Solubility | Soluble in dichloromethane and slightly soluble in chloroform and methanol.[2] | Expected to have similar solubility in polar organic solvents. |
| Acidity (pKa) | Expected to be a strong acid due to the electron-withdrawing fluorine atoms. | Expected to be a stronger acid than its non-chlorinated analog due to the additional inductive effect of the chlorine atom. |
Synthesis and Purification
A likely precursor for the synthesis is 2,3,3,3-tetrafluoropropene. The synthesis could proceed through the chlorination of the double bond, followed by oxidation and hydrolysis.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Chlorination of 2,3,3,3-tetrafluoropropene: In a suitable reactor equipped with a UV lamp, 2,3,3,3-tetrafluoropropene is reacted with chlorine gas (Cl₂) under UV irradiation to yield 1,2-dichloro-2,3,3,3-tetrafluoropropane. The reaction progress would be monitored by GC-MS.
-
Oxidation and Esterification: The resulting dichloroalkane is then subjected to oxidative cleavage. A strong oxidizing agent like potassium permanganate (KMnO₄) in a suitable solvent system could be used to cleave the C1-C2 bond, leading to a carboxylic acid precursor. Subsequent esterification, for example, by reaction with ethanol in the presence of an acid catalyst, would yield an ethyl ester.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis. For instance, refluxing the ester with an aqueous solution of a strong acid like hydrochloric acid would yield the desired this compound.[6]
-
Purification: Purification of the final product would likely involve distillation or recrystallization. Given the expected properties, vacuum distillation would be a suitable method.
Spectroscopic Analysis
While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR: A single proton is attached to the carboxylic acid group. This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The exact chemical shift would be solvent-dependent.
¹³C NMR: The molecule has three carbon atoms in distinct chemical environments:
-
C1 (Carboxyl Carbon): This carbon is expected to resonate in the range of 160-175 ppm.
-
C2 (Quaternary Carbon): This carbon is attached to a chlorine, a fluorine, a trifluoromethyl group, and the carboxyl group. Due to the presence of these electronegative atoms, a significant downfield shift is expected. The signal will likely be a quartet due to coupling with the three fluorine atoms of the CF₃ group.
-
C3 (Trifluoromethyl Carbon): The carbon of the CF₃ group will also appear as a quartet due to the one-bond coupling to the three fluorine atoms. Its chemical shift will be in the typical range for trifluoromethyl groups.
¹⁹F NMR: Two distinct fluorine environments are present:
-
-CF₃ Group: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet.
-
-C(F)Cl- Group: The single fluorine atom on the C2 carbon will also produce a singlet. The chemical shifts of these fluorine signals will be highly informative for structural confirmation.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH), chlorine, and fluorine atoms.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the carboxylic acid functionality and the heavily halogenated carbon backbone.
-
Carboxylic Acid Reactions: It will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the corresponding acid chloride.
-
Nucleophilic Substitution: The C2 carbon is sterically hindered and electronically deactivated towards nucleophilic attack due to the presence of four electron-withdrawing groups. However, under forcing conditions, substitution of the chlorine or fluorine atom may be possible.
Applications in Drug Development and Materials Science:
The unique combination of a carboxylic acid, a trifluoromethyl group, and a chloro-substituent makes this molecule a valuable building block in several areas:
-
Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles.[7] The carboxylic acid provides a handle for forming amides and esters, allowing for the incorporation of this moiety into larger, more complex drug molecules. The chloro-group can also influence binding affinity and metabolic pathways. Derivatives of 2-chloro-3-arylpropionic acids have been investigated for their biological activities.[8]
Caption: Potential applications of the title compound.
-
Materials Science: Fluorinated carboxylic acids are used in the synthesis of specialty polymers and surfactants.[9] The presence of both chlorine and fluorine could impart unique properties to resulting materials, such as thermal stability, chemical resistance, and specific surface properties.
Safety, Handling, and Storage
Hazard Identification:
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from its structural analogs. 2,3,3,3-tetrafluoropropanoic acid is classified as a corrosive substance that causes severe skin burns and eye damage.[10] It is also a respiratory irritant.[10] Therefore, this compound should be handled with extreme caution, assuming it possesses similar or even enhanced corrosive properties.
GHS Hazard Classification (Predicted):
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated fume hood.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a respirator with an appropriate cartridge for organic acids and halogenated compounds should be used.
Storage:
-
Store in a tightly sealed, corrosion-resistant container (e.g., glass or a suitable plastic).
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
Analytical Methodologies
The analysis of this compound would likely employ chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization to a more volatile ester (e.g., methyl or ethyl ester) would be necessary. This would allow for sensitive detection and quantification. The mass spectrometer would provide definitive identification based on the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for the direct analysis of the acid.[11][12][13] A mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would likely provide good separation. UV detection at a low wavelength (e.g., 210 nm) would be appropriate for the carboxyl group.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its unique combination of functional groups suggests significant potential as a building block in the design of novel pharmaceuticals and advanced materials. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers to begin exploring the synthesis, properties, and applications of this intriguing molecule. As with any highly functionalized and halogenated compound, a strong emphasis on safety and proper handling is paramount for any future investigations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782609, 2,3,3,3-tetrafluoropropanoic Acid. Retrieved January 23, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12060801, this compound. Retrieved January 23, 2026 from [Link].
- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents. (n.d.).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53406039, 2,3,3,3-Tetrafluoro-2-methylpropanoic acid. Retrieved January 23, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114481, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved January 23, 2026 from [Link].
-
ATDBio. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved January 23, 2026, from [Link].
-
Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved January 23, 2026, from [Link].
-
Glód, B. K., et al. (2014). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. ResearchGate. Retrieved January 23, 2026, from [Link].
-
Li, Y., et al. (2019). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. Retrieved January 23, 2026, from [Link].
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved January 23, 2026, from [Link].
-
ResearchGate. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved January 23, 2026, from [Link].
-
SIELC Technologies. (2018). Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate. Retrieved January 23, 2026, from [Link].
- Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 1-9.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid. Retrieved January 23, 2026, from [Link].
-
University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved January 23, 2026, from [Link].
-
MDPI. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Retrieved January 23, 2026, from [Link].
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a sample of a mixture of Me 3 SiCF 3 and [Cs([14]crown-5) 2 ]F from 0 8C to 20 8C. Retrieved January 23, 2026, from [Link].
-
MDPI. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved January 23, 2026, from [Link].
-
PubMed. (1986). Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. Retrieved January 23, 2026, from [Link].
-
SpectraBase. (n.d.). 2,2,3,3-TETRAFLUOROOCTANE - Optional[19F NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link].
Sources
- 1. This compound | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 359-49-9 CAS MSDS (2,3,3,3-TETRAFLUOROPROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,3,3,3-Tetrafluoropropionic acid | 359-49-9 [sigmaaldrich.com]
- 4. 2,3,3,3-TETRAFLUOROPROPANOIC ACID | 359-49-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid, a halogenated carboxylic acid of significant interest in synthetic chemistry. The document elucidates the compound's structural features, systematic nomenclature, and key physicochemical properties. It further explores its synthesis, potential applications, and the underlying chemical principles that govern its reactivity. This guide is intended to serve as a foundational resource for researchers and professionals engaged in fields where fluorinated organic compounds are of paramount importance.
Nomenclature and Structural Elucidation
The systematic naming of this compound is determined by the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature can be deconstructed as follows:
-
Propanoic acid: This identifies the parent hydrocarbon chain, which consists of three carbon atoms, with the principal functional group being a carboxylic acid (-COOH).
-
Fluoro and Chloro: These prefixes denote the halogen substituents on the carbon chain.
-
2,2,3,3,3-tetrafluoro and 2-chloro: These locants specify the positions of the halogen atoms. The carbon of the carboxylic acid group is designated as position 1. Consequently, the adjacent carbon is position 2, and the terminal carbon is position 3.
Therefore, the name "this compound" precisely describes a three-carbon carboxylic acid with a chlorine atom and a fluorine atom at the second carbon position, and three fluorine atoms at the third carbon position.[1]
The chemical structure of this compound is visualized in the following diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₃HClF₄O₂ | PubChem[1] |
| Molecular Weight | 180.48 g/mol | PubChem[1] |
| CAS Number | 6189-02-2 | PubChem[1] |
| Appearance | Not specified; likely a solid or liquid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| SMILES | C(=O)(C(C(F)(F)F)(F)Cl)O | PubChem[1] |
| InChI | InChI=1S/C3HClF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of fluorinated carboxylic acids often involves multi-step processes. While specific, detailed laboratory preparations for this compound are not extensively documented in publicly available literature, general principles of organofluorine chemistry can provide insights into plausible synthetic routes.
One potential conceptual pathway for the synthesis of related compounds, such as 2,3,3,3-tetrafluoropropionic acid, involves the hydrolysis of an amide precursor.[2][3] For instance, N,N-dialkyl-2,3,3,3-tetrafluoropropionamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[2] This reaction is typically catalyzed to improve reaction rates and yields.[3]
A logical workflow for such a synthesis is depicted below:
Caption: Conceptual synthesis workflow for a fluorinated propanoic acid.
The introduction of the chlorine atom at the C-2 position would likely involve a chlorination step on a suitable precursor. The specific reagents and reaction conditions would be critical to ensure regioselectivity and avoid unwanted side reactions. Common chlorinating agents for carboxylic acids include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂), though these are typically used to form acyl chlorides rather than chlorinating the alpha-carbon.[4] Alpha-chlorination of carboxylic acids can be achieved through reactions like the Hell-Volhard-Zelinsky reaction, but the presence of fluorine atoms would significantly influence the reactivity of the alpha-carbon.
Applications and Areas of Research
Halogenated carboxylic acids are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
While specific applications of this compound are not widely reported, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex fluorinated molecules. Related compounds, such as 2,3,3,3-tetrafluoropropionic acid, are recognized as important intermediates in the pharmaceutical and pesticide industries.[2]
Conclusion
This compound is a structurally defined organofluorine compound with potential as a synthetic intermediate. Its IUPAC name accurately reflects its chemical structure, which is characterized by a three-carbon carboxylic acid backbone with extensive halogenation. While detailed experimental data on its synthesis and applications are limited in the public domain, established principles of organic synthesis provide a framework for its potential preparation and utility. Further research into this and related compounds is warranted to fully explore their chemical reactivity and potential applications in various fields of chemical science.
References
-
PubChem. (n.d.). 2,3,3,3-tetrafluoropropanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.
-
Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(5), 4065-4069. Retrieved from [Link]
- Google Patents. (2010). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-sulfopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 3. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid emerges as a noteworthy building block in this context, offering a unique combination of a reactive carboxylic acid handle, a stereogenic center bearing a chlorine atom, and a highly fluorinated ethyl group. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular characteristics to its potential applications in synthetic and medicinal chemistry, grounded in established scientific principles.
Core Molecular and Physical Properties
This compound is a synthetic, halogenated carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃HClF₄O₂ | [1] |
| Molecular Weight | 180.48 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6189-02-2 | [1] |
Note: Experimental physical properties such as boiling point, melting point, and density are not widely reported in publicly available literature, necessitating empirical determination for specific applications.
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily accessible journals, its synthesis can be logically approached through established methods for the alpha-halogenation of carboxylic acids. The reactivity of this molecule is dictated by the interplay of its functional groups.
Retrosynthetic Analysis and Plausible Synthetic Routes
A logical approach to the synthesis involves the alpha-chlorination of a suitable tetrafluoropropanoic acid precursor. A plausible, though not explicitly documented, synthetic workflow is outlined below. This conceptual pathway is based on known organic transformations.
Caption: Conceptual synthesis of this compound.
Key Chemical Transformations
-
Oxidation of 2,3,3,3-Tetrafluoropropene: The precursor, 2,3,3,3-tetrafluoropropene, a readily available refrigerant gas (HFO-1234yf), can be oxidized to the corresponding carboxylic acid. This transformation often requires strong oxidizing agents.
-
Alpha-Chlorination: The introduction of the chlorine atom at the alpha-position of 2,3,3,3-tetrafluoropropanoic acid is the key step. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids. This reaction typically involves treatment of the carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus tribromide or red phosphorus. The reaction proceeds via an acyl halide intermediate, which more readily forms an enol or enolate for subsequent halogenation.
Reactivity and Mechanistic Insights
The chemical behavior of this compound is governed by several factors:
-
Inductive Effect: The four fluorine atoms exert a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic proton compared to its non-fluorinated analogs.
-
Nucleophilic Acyl Substitution: The carboxylic acid moiety can be readily converted to other functional groups such as esters, amides, and acid chlorides. These derivatives are valuable intermediates for further synthetic elaborations.
-
Alpha-Substitution: The chlorine atom at the alpha-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, a key feature for its use as a synthetic building block.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated organic compounds are of immense importance in the pharmaceutical industry.[2] The inclusion of chlorine and fluorine can significantly enhance the therapeutic profile of a drug candidate.
Role as a Fluorinated Building Block
This compound serves as a valuable building block for introducing the chloro-tetrafluoro-ethyl moiety into larger molecules. This group can confer desirable properties such as:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Enhanced Lipophilicity: The introduction of fluorine atoms often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Acidity: The electron-withdrawing nature of the fluoroalkyl group can be used to fine-tune the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.
Potential Therapeutic Targets
While specific drugs derived from this exact molecule are not prominent in the literature, its structural motifs are relevant to several therapeutic areas. For instance, trifluoromethyl groups are found in a number of FDA-approved drugs. The combination of a chiral center and halogenation makes it a candidate for creating analogs of existing drugs to explore structure-activity relationships (SAR).
Analytical Methodologies
The accurate quantification and characterization of this compound require specialized analytical techniques, primarily due to its polarity and the presence of halogens.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve chromatographic performance and sensitivity.
Experimental Protocol: Derivatization and GC-MS Analysis
-
Sample Preparation: An aqueous sample containing the analyte is subjected to solid-phase extraction (SPE) for purification and concentration.
-
Derivatization (Methylation): The purified extract is treated with methanolic HCl to convert the carboxylic acid to its more volatile methyl ester.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system.
-
Column: A suitable capillary column, such as one with a wax-based stationary phase, is used for separation.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless injection is often employed for trace analysis.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The fragmentation pattern of the methyl ester can be used for identification and quantification.
-
Sources
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CAS No. 6189-02-2) is a halogenated carboxylic acid with potential applications in specialized synthesis and pharmaceutical development.[1] Due to its chemical structure, which combines a carboxylic acid group with extensive halogenation, this compound is anticipated to be corrosive and requires stringent safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded framework for its safe handling, storage, and emergency management. The protocols outlined herein are synthesized from established best practices for handling analogous corrosive and halogenated organic acids, ensuring a high margin of safety in the absence of a comprehensive, publicly available SDS for this specific molecule.
Section 1: Core Hazard Profile and Chemical Identity
1.1: Chemical Identification
The following table summarizes the key identifiers for this compound.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6189-02-2 |
| Molecular Formula | C₃HClF₄O₂ |
| Molecular Weight | 180.48 g/mol |
| Canonical SMILES | C(=O)(C(C(F)(F)F)(F)Cl)O |
| InChIKey | HHPGRVJNNAIZAR-UHFFFAOYSA-N |
1.2: Anticipated GHS Hazard Classification
While specific GHS data for this compound is not widely available, an analysis of analogous chemicals, such as trichloroacetic acid and other fluorinated propanoic acids, allows for a reliable estimation of its hazard profile.[2][3][4][5][6]
| Hazard Class | Anticipated Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed |
| Acute Toxicity (Inhalation) | Category 4 (Potential) | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 (Potential) | H335: May cause respiratory irritation |
The strong electron-withdrawing effects of the fluorine and chlorine atoms are expected to increase the acidity of the carboxylic acid group, enhancing its corrosive properties.
Section 2: Toxicological Profile and Health Effects
The primary toxicological concern is the compound's corrosivity. Contact with living tissue can cause immediate and severe chemical burns.
-
Eye Contact: Direct contact is likely to cause severe burns, corneal damage, and potentially irreversible blindness. The high acidity can lead to rapid tissue destruction.[4][7]
-
Skin Contact: Causes severe chemical burns.[4] Due to its organic nature, it may be absorbed through the skin, leading to systemic effects, although data on this is limited. Prompt and thorough decontamination is critical.
-
Inhalation: As a solid with a potential for dust or as a vapor if heated, inhalation can cause severe irritation and chemical burns to the respiratory tract, leading to inflammation, coughing, shortness of breath, and pulmonary edema.[4][7]
-
Ingestion: If swallowed, it will cause severe burns to the mouth, throat, and gastrointestinal tract, with a significant risk of perforation.[7][8]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and appropriate PPE, is mandatory to prevent exposure.
3.1: Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Showers and Eyewash Stations: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[9]
3.2: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on the high probability of corrosivity.
-
Hand Protection: Use double-gloving. Wear a pair of nitrile gloves as a base layer for dexterity, covered by a pair of thicker, chemical-resistant gloves such as butyl rubber or Viton®. Standard nitrile gloves alone are insufficient as they can be quickly degraded by corrosive halogenated acids.
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[9] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of solutions or reaction quenching.[9]
-
Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or tasks with a higher splash risk, a chemically resistant apron or suit is necessary. Ensure full coverage of the legs and that pants are not tucked into shoes.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with an acid gas/organic vapor cartridge is essential.[9]
Caption: Emergency Spill Response Workflow
5.2: First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes in a safety shower. [8]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. [11]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [7][8]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Section 6: Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
6.1: Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials. [9][10]* Keep containers tightly closed in a designated corrosives cabinet. * The compound is listed as hygroscopic, meaning it can absorb moisture from the air, which could affect its integrity and reactivity. [12]* Incompatible Materials: Avoid strong oxidizing agents, strong bases, and metals. [9]
6.2: Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
The compound should be neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) under controlled conditions before disposal.
-
All contaminated materials (gloves, absorbent, etc.) must be collected in a sealed, properly labeled hazardous waste container.
Section 7: Physical and Chemical Properties
The following data is based on computed properties from authoritative chemical databases. [1]
| Property | Value |
|---|---|
| Physical State | Solid or liquid (predicted) |
| Molecular Weight | 180.48 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
References
-
Airgas. (2021, August 13). Safety Data Sheet: 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114481, 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782609, 2,3,3,3-tetrafluoropropanoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12060801, this compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link]
-
Linde Gas GmbH. (2016, June 8). Safety Data Sheet: 2,3,3,3-Tetrafluoropropene. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)
-
Penta chemicals. (2024, April 24). Safety Data Sheet: Trichloroacetic acid. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)
-
Airgas. (2018, May 3). Safety Data Sheet: Flammable Liquefied Gas Mixture. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)
-
Carl ROTH. (2024, November 14). Safety Data Sheet: Perfluoro-2-propoxypropanoic acid. Retrieved from [Link] (Note: Deep link unavailable, linking to main site)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53406039, 2,3,3,3-Tetrafluoro-2-methylpropanoic acid. Retrieved from [Link]
Sources
- 1. This compound | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. 2,3,3,3-Tetrafluoro-2-methylpropanoic acid | C4H4F4O2 | CID 53406039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. airgas.com [airgas.com]
- 11. airgas.com [airgas.com]
- 12. 359-49-9 CAS MSDS (2,3,3,3-TETRAFLUOROPROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
"2-Chloro-2,3,3,3-tetrafluoropropanoic acid" environmental fate and degradation
An In-Depth Technical Guide to the Environmental Fate and Degradation of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
Abstract
This compound (CTFP) is a short-chain halogenated carboxylic acid whose environmental fate is of increasing interest due to the widespread attention on per- and polyfluoroalkyl substances (PFAS). Direct environmental studies on CTFP are scarce; therefore, this technical guide synthesizes information from structurally similar compounds to provide a comprehensive overview of its probable environmental behavior. We explore its physicochemical properties, predict its mobility, and delve into potential abiotic and biotic degradation pathways. This guide is intended for researchers, environmental scientists, and drug development professionals, offering not only a theoretical framework but also practical experimental protocols to investigate the environmental persistence and degradation of CTFP and similar halogenated micropollutants.
Introduction and Physicochemical Profile
This compound (CTFP) belongs to the class of halogenated short-chain carboxylic acids. Its structure, featuring both chlorine and fluorine atoms on a three-carbon backbone, suggests a complex environmental profile, influenced by the distinct properties of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, imparting significant chemical stability and persistence to fluorinated compounds.[1] Conversely, the C-Cl bond is generally more susceptible to cleavage through various environmental processes.
Understanding the environmental fate of CTFP is critical. As a short-chain PFAS, it is expected to be highly mobile in aqueous environments, potentially leading to the contamination of water resources.[2] This guide will build a scientific narrative around the likely environmental behavior of CTFP by drawing parallels with well-studied analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CTFP) | 2,3,3,3-tetrafluoropropanoic Acid |
| Molecular Formula | C₃HClF₄O₂ | C₃H₂F₄O₂ |
| Molecular Weight | 180.48 g/mol [3] | 146.04 g/mol [2] |
| CAS Number | 6189-02-2[3] | 359-49-9[2] |
| Predicted Mobility | High, characteristic of short-chain PFAS[2] | High |
| Predicted Persistence | High, due to C-F bonds, but potentially initiated by C-Cl bond cleavage | High |
Abiotic Degradation Pathways
Abiotic degradation processes, such as hydrolysis and photolysis, are crucial in determining the persistence of a chemical in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, the susceptibility to hydrolysis is dependent on the halogen present. Generally, C-Cl bonds are more prone to hydrolysis than C-F bonds. However, for short-chain chlorinated paraffins (SCCPs), the rate of abiotic hydrolysis is considered insignificant at ambient temperatures.[4] Given the stability of the C-F bonds and the relative resistance of the C-Cl bond in a short aliphatic chain, it is predicted that CTFP will be resistant to significant abiotic hydrolysis under typical environmental pH and temperature conditions.
Photolysis
Photolysis, or degradation by light, can be a significant environmental fate process. While direct photolysis of many PFAS is slow, indirect photolytic processes can be more effective. Studies on SCCPs have shown that they can undergo rapid photolysis in the presence of photosensitizers (like acetone in water), with half-lives in the range of hours.[4] More importantly, photochemically-produced hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH) are effective in degrading highly chlorinated compounds.
For CTFP, the C-Cl bond is the most likely site for photolytic attack. The absorption of UV light, particularly in the presence of natural photosensitizers in surface waters (e.g., dissolved organic matter), could lead to the cleavage of the C-Cl bond, representing a potential initial step in its degradation cascade.
Biotic Degradation: A Tale of Two Halogens
The microbial degradation of CTFP is a critical uncertainty. The presence of both chlorine and fluorine presents a unique challenge for microbial enzymes. While polyfluorinated compounds are notoriously resistant to biodegradation[5][6], the C-Cl bond offers a potential point of metabolic attack.
The Precedent for Dechlorination and Defluorination
Research on analogous compounds provides crucial insights:
-
Dechlorination as an Initiating Step: Studies on other chlorinated PFCAs have demonstrated that microbial action, including reductive, hydrolytic, and eliminative dehalogenation, can cleave the C-Cl bond. Significantly, it was found that hydrolytic dechlorination could trigger subsequent and spontaneous defluorination.[7] This suggests that once the C-Cl bond in CTFP is broken, the resulting intermediate may be more susceptible to defluorination.
-
Aerobic Defluorination of the Propanoic Backbone: Activated sludge communities have been shown to be capable of aerobically defluorinating short-chain fluorinated carboxylic acids. Remarkably, 3,3,3-trifluoropropionic acid, which shares the same fluorinated tail as CTFP, was almost completely defluorinated in these studies.[8][9] This provides strong evidence that the tetrafluoropropanoic acid moiety, once formed, is not completely recalcitrant to microbial degradation.
Hypothetical Biotic Degradation Pathways for CTFP
Based on the available evidence, two primary degradation pathways can be hypothesized for CTFP. The initial step in both pathways is the cleavage of the more labile C-Cl bond.
Pathway A: Aerobic Hydrolytic Dechlorination followed by Defluorination This pathway is initiated by a hydrolytic dehalogenase, substituting the chlorine atom with a hydroxyl group. The resulting intermediate, 2-hydroxy-2,3,3,3-tetrafluoropropanoic acid, may then undergo further degradation, potentially involving HF elimination, similar to the mechanism proposed for 3,3,3-trifluoropropionic acid.[8]
Pathway B: Anaerobic Reductive Dechlorination Under anaerobic conditions, reductive dechlorination is a common microbial process. In this pathway, the chlorine atom is replaced by a hydrogen atom, yielding 2,3,3,3-tetrafluoropropanoic acid. This product is more persistent than the parent compound but could be subject to slow degradation under specific redox conditions.
Experimental Protocols for Assessing Environmental Fate
To move from hypothesis to data, rigorous experimental evaluation is required. The following section outlines standardized protocols that can be adapted to study the environmental fate of CTFP.
Workflow for Environmental Fate Assessment
Protocol: Ready Biodegradability (Manometric Respirometry Test - OECD 301F)
Objective: To determine the potential for aerobic microbial degradation of CTFP.
Methodology:
-
Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant. Wash and aerate the sludge to prepare a standardized inoculum.
-
Test Setup:
-
Prepare multiple sealed test flasks containing a defined mineral medium and the prepared inoculum.
-
Add CTFP as the sole carbon source to the test flasks at a concentration of 10-20 mg/L.
-
Prepare control flasks:
-
Inoculum Blank: Inoculum and mineral medium only (to measure endogenous respiration).
-
Toxicity Control: Inoculum, CTFP, and a readily biodegradable reference substance (e.g., sodium benzoate).
-
Reference Control: Inoculum and the reference substance only.
-
-
-
Incubation: Incubate the flasks at 20-24°C in the dark for 28 days. Continuously measure the oxygen consumption in each flask using a respirometer.
-
Data Analysis:
-
Calculate the percentage of biodegradation based on the ratio of oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).
-
The test substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day period and within a 10-day window.
-
The toxicity control is used to ensure that CTFP is not inhibitory to the microbial population.
-
Protocol: Hydrolysis as a Function of pH (OECD 111)
Objective: To determine the rate of abiotic hydrolysis of CTFP at different pH values.
Methodology:
-
Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Setup:
-
Add CTFP to each buffer solution to a final concentration suitable for analytical detection (e.g., 1-10 mg/L).
-
Store the solutions in sterile, sealed containers in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the process if no degradation is observed).
-
-
Sampling and Analysis:
-
At predetermined time intervals, collect aliquots from each solution.
-
Immediately analyze the concentration of CTFP using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the concentration of CTFP versus time for each pH.
-
Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each pH value.
-
Analytical Methodologies for Environmental Monitoring
The reliable detection and quantification of CTFP in environmental matrices is essential for fate and transport studies. Given its properties as a short-chain, polar, fluorinated acid, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[10]
Key Considerations for LC-MS/MS Analysis:
-
Sample Preparation: For water samples, a "dilute-and-shoot" approach may be feasible for high concentrations, or solid-phase extraction (SPE) for trace-level analysis.[11] Care must be taken to avoid contamination from lab equipment, as PFAS are ubiquitous.
-
Chromatography: Reversed-phase chromatography is commonly used for PFAS analysis. However, for ultrashort-chain compounds like CTFP, specialized columns are needed to achieve adequate retention. These include columns with a positive charge surface chemistry or those designed for Hydrophilic Interaction Liquid Chromatography (HILIC).[10][12]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in negative ion mode with selected reaction monitoring (SRM) provides the necessary selectivity and sensitivity for quantification at environmentally relevant concentrations.
Conclusion
While direct data on the environmental fate of this compound is limited, a scientifically-grounded assessment based on its chemical structure and the behavior of analogous compounds is possible. CTFP is predicted to be a mobile and persistent compound in the environment. Abiotic degradation via hydrolysis is likely to be slow, while photolysis may contribute to its transformation in sunlit surface waters. The most probable route for significant degradation is initiated by microbial cleavage of the carbon-chlorine bond. The resulting 2,3,3,3-tetrafluoropropanoic acid moiety has been shown to be susceptible to further aerobic biodegradation.
This guide provides a robust framework for understanding and investigating the environmental fate of CTFP. The proposed degradation pathways and experimental protocols offer a clear path forward for researchers to fill the existing data gaps and to better assess the environmental risks posed by this and other emerging halogenated contaminants.
References
-
Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. Available at: [Link]
-
SHORT-CHAIN CHLORINATED PARAFFINS (SCCPs) - toxoer. Available at: [Link]
-
Environmental fate of the next generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf) - PubMed. Available at: [Link]
-
Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC - NIH. Available at: [Link]
-
Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals - ResearchGate. Available at: [Link]
-
LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS. Available at: [Link]
-
Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - ResearchGate. Available at: [Link]
-
Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. Available at: [Link]
-
This compound | C3HClF4O2 | CID 12060801 - PubChem. Available at: [Link]
-
Environmental Fate of the Next Generation Refrigerant 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Request PDF - ResearchGate. Available at: [Link]
-
Short-chain Polyfluoroalkyl Substances (PFAS). A literature review of information on human health effects and environmental fate and effect aspects of short-chain PFAS. - ResearchGate. Available at: [Link]
-
Subcritical Water-Driven Complete Mineralization of Silane Coupling Agents with Short Perfluoroalkyl Chains - PMC - NIH. Available at: [Link]
-
Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]
-
Microbial degradation of polyfluoroalkyl chemicals in the environment: A review - eScholarship@McGill. Available at: [Link]
-
Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Available at: [Link]
-
Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals - PubMed. Available at: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. Available at: [Link]
-
Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC - NIH. Available at: [Link]
-
Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Available at: [Link]
-
Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Available at: [Link]
-
Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC - NIH. Available at: [Link]
-
Anaerobic defluorination of chlorine-substituted per- and polyfluorinated carboxylic acids triggered by microbial dechlorination - ChemRxiv. Available at: [Link]
-
Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. Available at: [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - SciSpace. Available at: [Link]
-
Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. Available at: [Link]
-
Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PubMed Central. Available at: [Link]
-
Elevated Levels of Ultrashort- and Short-Chain Perfluoroalkyl Acids in US Homes and People | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC - PubMed Central. Available at: [Link]
-
Anaerobic biodegradation of perfluorooctane sulfonate (PFOS) and microbial community composition in soil amended with a dechlorinating culture and chlorinated solvents - ResearchGate. Available at: [Link]
-
Geographical trends of short-chain chlorinated paraffins (SCCPs) in ringed seals from the Arctic - Aarhus University - Pure. Available at: [Link]
Sources
- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 2. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moodle.toxoer.com [moodle.toxoer.com]
- 5. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. lcms.cz [lcms.cz]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Methodological & Application
Application Note: A Detailed Protocol for the Esterification of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
Introduction
Esters of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid are valuable intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. The presence of both chlorine and fluorine atoms imparts unique chemical and physical properties to these molecules. This application note provides a detailed, step-by-step protocol for the esterification of this compound, focusing on the widely applicable and robust Fischer-Speier esterification method. The causality behind experimental choices, safety considerations, and purification strategies are discussed in detail to ensure reproducibility and high yield.
Mechanistic Principle: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically conducted with an excess of the alcohol, which also often serves as the solvent. The mechanism, illustrated below, involves the initial protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. The removal of water as it is formed can also be employed to drive the equilibrium forward.[2][4][6]
Experimental Protocol: Synthesis of Methyl 2-Chloro-2,3,3,3-tetrafluoropropanoate
This protocol details the synthesis of methyl 2-chloro-2,3,3,3-tetrafluoropropanoate as a representative example. The principles can be adapted for other simple alcohols.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | 6189-02-2 | 180.48 | 10.0 g (55.4 mmol) | Starting material. Handle with care. |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | Reagent and solvent. Use in excess. |
| Sulfuric acid (concentrated, 98%) | 7664-93-9 | 98.08 | 1.0 mL | Catalyst. Add slowly and with caution. |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | For neutralization. |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | For drying the organic phase. |
| Diethyl ether (or other suitable solvent) | 60-29-7 | 74.12 | As needed | For extraction. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 55.4 mmol).
-
Reagent Addition: To the flask, add anhydrous methanol (100 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice bath to cool the solution. Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring solution. The addition of sulfuric acid is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C for methanol) using a heating mantle or oil bath. Continue the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as carbon dioxide gas will be evolved. Continue washing until the effervescence ceases. Then, wash with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to obtain the pure methyl 2-chloro-2,3,3,3-tetrafluoropropanoate. For many applications, the crude product may be of sufficient purity.
Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl 2-chloro-2,3,3,3-tetrafluoropropanoate.
Discussion and Key Considerations
-
Influence of Halogen Substituents: The presence of electron-withdrawing fluorine and chlorine atoms on the alpha-carbon can increase the acidity of the carboxylic acid, which may facilitate the initial protonation step. However, strong inductive effects can also slightly decrease the nucleophilicity of the carbonyl oxygen. In practice, for Fischer esterification, these electronic effects are generally overcome by the use of a strong acid catalyst and forcing conditions (reflux).
-
Choice of Catalyst: Concentrated sulfuric acid is a highly effective and common catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[1] Other strong acids like hydrochloric acid or p-toluenesulfonic acid can also be used.[3][4] For substrates that are sensitive to strong acids, milder methods such as those employing chlorosilanes or other coupling agents may be considered.[7][8]
-
Driving the Equilibrium: The use of a large excess of the alcohol (in this case, methanol acting as the solvent) is the primary method to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4][6]
-
Purification Strategy: The choice of purification method depends on the desired purity of the final product. For many applications, a simple extractive workup followed by solvent removal is sufficient. For higher purity, fractional distillation is recommended. Given that the product is a halogenated ester, care should be taken to ensure the distillation apparatus is dry and the distillation is performed under appropriate pressure to avoid decomposition. Purification of fluorinated esters can sometimes be challenging, and alternative methods like chromatography may be necessary for complex mixtures.[9][10]
-
Safety Precautions: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
Conclusion
This application note provides a comprehensive and practical guide for the esterification of this compound using the Fischer-Speier method. By understanding the underlying chemical principles and paying close attention to the detailed procedural steps and safety precautions, researchers can reliably synthesize the corresponding esters in good yield. The protocol is designed to be adaptable for various simple alcohols and scalable for different research and development needs.
References
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Nakao, R., Oka, K., & Fukumoto, T. (1981). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Bulletin of the Chemical Society of Japan, 54(4), 1267-1268. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.
- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
-
Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). US10183903B2 - Method for preparing 2,3,3,3-tetrafluoropropene using methyl magnesium chloride.
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
-
National Center for Biotechnology Information. (n.d.). Methyl 2-chloropropionate. PubChem. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
- Google Patents. (n.d.). CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
-
Ye, Y., & Sanford, M. S. (2013). Copper-mediated fluorination of arylboronate esters. Identification of a copper(III) fluoride complex. Journal of the American Chemical Society, 135(12), 4648–4651. Retrieved from [Link]
- Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. athabascau.ca [athabascau.ca]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a highly specialized acyl chloride, valuable as a reactive intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the presence of both a reactive acyl chloride group and a tetrafluorinated propyl chain, which can impart unique properties such as metabolic stability and altered lipophilicity to target molecules. This document provides a comprehensive guide to the synthesis of this compound, including a proposed route for its precursor and a detailed protocol for the final conversion.
Proposed Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
A specific, peer-reviewed synthesis for this compound is not prominently documented. However, a plausible route can be extrapolated from established methods for the synthesis of similar alpha-chloro acids. One such general method involves the diazotization of an alpha-amino acid followed by chlorination. For instance, (S)-2-chloropropanoic acid can be synthesized from (S)-alanine by reaction with sodium nitrite in hydrochloric acid[2]. A similar approach could be envisioned starting from the corresponding amino acid, 2-amino-2,3,3,3-tetrafluoropropanoic acid, though the availability of this starting material may be limited.
Alternatively, direct chlorination of a suitable precursor could be explored. Given the challenges in obtaining the ideal starting materials, for the purpose of this guide, we will assume the availability of this compound as the starting material for the synthesis of the target acyl chloride.
Conversion of this compound to 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents are effective for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃)[3][4]. Of these, thionyl chloride and oxalyl chloride are often preferred due to the formation of gaseous byproducts, which simplifies purification of the desired acyl chloride[3][5].
Mechanism with Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride[5].
Mechanism with Oxalyl Chloride: Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent that provides a mild and selective conversion[6]. The reaction proceeds through a Vilsmeier-Haack type intermediate, which is the active chlorinating agent[6][7].
The following protocol details the use of thionyl chloride, a common and cost-effective choice.
Experimental Protocol: Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) (optional, as solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction produces gaseous byproducts (SO₂ and HCl) which are corrosive and toxic. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these gases.
-
Acyl chlorides are lachrymatory and corrosive. Handle with care and avoid inhalation of vapors.
Step-by-Step Procedure:
-
Preparation of the Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of thionyl chloride and the product.
-
Set up a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber.
-
-
Reaction:
-
In the round-bottom flask, place this compound (1.0 equivalent).
-
Slowly add an excess of thionyl chloride (typically 2.0-3.0 equivalents) to the flask at room temperature with stirring[8]. The reaction can also be performed in an inert solvent like dry dichloromethane.
-
Once the initial effervescence subsides, slowly heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure or, more commonly, under reduced pressure (rotary evaporation)[8]. Ensure the vacuum line is protected by a cold trap and a base trap.
-
The crude 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride can then be purified by fractional distillation under reduced pressure. The boiling point will be dependent on the pressure.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | This compound | The corresponding carboxylic acid is the direct precursor to the acyl chloride. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective, common, and produces gaseous byproducts for easier purification[3][5]. |
| Stoichiometry | 2.0 - 3.0 equivalents of SOCl₂ | An excess of the reagent ensures complete conversion of the carboxylic acid. |
| Solvent | Neat or dry, inert solvent (e.g., DCM) | The reaction can be run without a solvent, or a solvent can be used to control the reaction rate. |
| Temperature | Reflux (approx. 76 °C) | Heating accelerates the reaction to completion. |
| Reaction Time | 2 - 4 hours | Sufficient time for the complete conversion of the starting material. |
| Purification | Fractional Distillation | To obtain the pure acyl chloride from any non-volatile impurities. |
Synthesis Workflow
Caption: Proposed two-step synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride.
References
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ? (2016). ResearchGate. Available at: [Link]
-
This compound | C3HClF4O2 | CID 12060801. PubChem. Available at: [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
- Merck & Co., Inc. (2010). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S.
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Rasayan J. Chem.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Available at: [Link]
- Council of Scientific & Industrial Research. (2020). Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.
- Asahi Glass Company, Limited. (2008). Method for producing 3,3,3-trifluoropropionic acid chloride.
- Zhejiang Normal University. (2013). Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.
-
Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
- Asahi Glass Company, Limited. (2018). Method for producing 1-chloro-2,3,3,3-tetrafluoropropene.
Sources
- 1. This compound | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Derivatization of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid for Gas Chromatographic Analysis
Introduction: The Analytical Challenge of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
This compound (CTFP), with the chemical formula C₃HClF₄O₂, is a halogenated carboxylic acid of interest in various fields, including agrochemical and pharmaceutical development, due to its structural relation to other bioactive molecules.[1] The quantitative analysis of CTFP is crucial for process monitoring, quality control, and environmental assessment. Gas chromatography (GC) offers high resolution and, when coupled with mass spectrometry (GC-MS), provides definitive identification.[2] However, the direct GC analysis of CTFP is hindered by its physicochemical properties.
The presence of the carboxylic acid functional group makes CTFP a polar and low-volatility compound.[3] These characteristics lead to poor chromatographic performance, including broad, tailing peaks and potential irreversible adsorption onto the GC column, resulting in low sensitivity and poor reproducibility.[3] To overcome these limitations, a derivatization step is essential to convert the polar carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.[4] This application note provides a detailed guide to the derivatization of CTFP, focusing on two robust and widely applicable methods: Esterification and Silylation .
Principle of Derivatization for GC Analysis
The core principle of derivatization for GC is to chemically modify the analyte to enhance its volatility and thermal stability.[4] This is typically achieved by replacing the active hydrogen in the carboxylic acid's hydroxyl group with a non-polar functional group.[3] This modification reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its interaction with the GC stationary phase, leading to sharper, more symmetrical peaks and improved detection limits.
Method 1: Esterification via Acid-Catalyzed Alkylation
Esterification is a classic and highly effective method for the derivatization of carboxylic acids.[5] The formation of alkyl esters, particularly methyl esters, significantly increases the volatility of the parent acid. While several esterification agents exist, such as diazomethane, its high toxicity and explosive nature make it less suitable for routine laboratory use.[6][7] A safer and equally effective alternative is the use of an alcohol in the presence of an acid catalyst, such as boron trifluoride (BF₃) in methanol.
Causality of Experimental Choices:
-
Reagent: A 14% solution of boron trifluoride in methanol is a commercially available and efficient catalyst for esterification. The BF₃ acts as a Lewis acid, protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
-
Reaction Conditions: Heating the reaction mixture accelerates the esterification process, ensuring a complete and rapid conversion to the methyl ester. A temperature of 60°C is a good starting point, balancing reaction speed with the prevention of analyte degradation or loss of volatile reagents.
-
Post-Derivatization Treatment: After the reaction, it is crucial to neutralize the acidic catalyst and remove the excess reagents. This is achieved by quenching the reaction with a saturated sodium bicarbonate solution and extracting the formed methyl ester into an organic solvent like hexane. This step also serves to concentrate the analyte in a GC-compatible solvent.
Experimental Protocol: Methyl Esterification of CTFP
Materials:
-
This compound (CTFP) standard
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Protocol:
-
Sample Preparation: Prepare a stock solution of CTFP in a suitable solvent (e.g., methanol or methyl tert-butyl ether) at a known concentration (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the CTFP stock solution into a 2 mL reaction vial.
-
Carefully add 200 µL of 14% BF₃-Methanol reagent to the vial.
-
Securely cap the vial and briefly vortex the mixture.
-
Place the vial in a heating block or water bath set at 60°C for 30 minutes.
-
-
Extraction and Neutralization:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to the vial to neutralize the catalyst. Effervescence will occur.
-
Add 500 µL of hexane to the vial.
-
Cap the vial and vortex vigorously for 1 minute to extract the methyl ester of CTFP into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Cleanup and Collection:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting hexane solution containing the CTFP methyl ester is now ready for GC-MS analysis.
-
Workflow Diagram: Esterification of CTFP
Sources
- 1. This compound | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
Application Notes and Protocols: 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of a Unique Fluorinated Chiral Building Block
In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating a compound's physicochemical and pharmacological properties.[1] Molecules containing fluorine can exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid, with its unique constellation of a carboxylic acid functional group, a chiral center, and a tetrafluorinated ethyl backbone, represents a promising yet underexplored building block for the synthesis of complex chiral molecules.
This guide provides a comprehensive overview of the potential applications of this compound in asymmetric synthesis. While direct, published protocols for this specific molecule are not abundant, this document leverages established methodologies for analogous fluorinated carboxylic acids to provide detailed, practical protocols for its use as a chiral resolving agent and as a precursor for the synthesis of novel chiral entities. The principles and techniques outlined herein are grounded in established practices of asymmetric synthesis and are intended to serve as a robust starting point for researchers looking to explore the utility of this unique fluorinated building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃HClF₄O₂ | PubChem[2] |
| Molecular Weight | 180.48 g/mol | PubChem[2] |
| CAS Number | 6189-02-2 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Core Application: Chiral Resolution of Racemic Amines
One of the most powerful and widely employed applications of chiral carboxylic acids is in the resolution of racemic bases, particularly amines, through the formation of diastereomeric salts.[3][4] The distinct physical properties of the resulting diastereomeric salts, most notably their differential solubility in various solvent systems, allow for their separation by fractional crystallization. The resolved diastereomeric salt can then be treated with a base to liberate the enantiomerically pure amine and regenerate the chiral resolving agent.
Mechanism of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. The reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiopure chiral acid, such as (R)- or (S)-2-Chloro-2,3,3,3-tetrafluoropropanoic acid, results in the formation of two diastereomeric salts: [(R)-amine · (S)-acid] and [(S)-amine · (S)-acid]. These diastereomers are no longer mirror images and thus possess different physical properties, enabling their separation.
Caption: Workflow for chiral resolution of a racemic amine.
Protocol: Chiral Resolution of a Racemic Amine with (S)-2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
This protocol is a general guideline and will likely require optimization for specific amines. Key variables for optimization include the choice of solvent, the molar ratio of the resolving agent to the amine, and the crystallization temperature.
Materials:
-
Racemic amine
-
(S)-2-Chloro-2,3,3,3-tetrafluoropropanoic acid
-
Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Salt Formation:
-
In a clean, dry flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable anhydrous solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-2-Chloro-2,3,3,3-tetrafluoropropanoic acid in the same solvent.
-
Slowly add the acid solution to the amine solution with stirring. The formation of a precipitate may be observed.
-
Heat the mixture to reflux to ensure complete dissolution and salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
For further crystallization, the flask can be placed in a refrigerator or cold bath for several hours or overnight.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The collected solid is the less soluble diastereomeric salt. The more soluble diastereomer remains in the mother liquor.
-
-
Determination of Enantiomeric Excess:
-
A small sample of the crystalline salt should be taken, treated with a base (e.g., 1 M NaOH) to liberate the free amine, and extracted into an organic solvent.
-
The enantiomeric excess (e.e.) of the amine should be determined using a suitable analytical technique, such as chiral HPLC or GC.
-
-
Recrystallization for Enantiopurity Enhancement:
-
If the initial e.e. is not satisfactory, the crystalline salt can be recrystallized from the same or a different solvent system to improve its diastereomeric purity. This process can be repeated until the desired e.e. is achieved.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the diastereomerically pure salt in water and add 1 M NaOH solution until the pH is basic (pH > 10).
-
Extract the liberated free amine with an organic solvent (e.g., three times with dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiopure amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step can be acidified with 1 M HCl (to pH < 2) and extracted with an organic solvent to recover the this compound.
-
Application as a Chiral Building Block in Synthesis
Beyond its utility as a resolving agent, this compound can serve as a valuable chiral building block for the synthesis of more complex molecules. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and alcohols, while retaining the chiral center.
Protocol: Synthesis of a Chiral Ester from (S)-2-Chloro-2,3,3,3-tetrafluoropropanoic Acid
This protocol describes a standard esterification procedure.
Materials:
-
(S)-2-Chloro-2,3,3,3-tetrafluoropropanoic acid
-
An alcohol (e.g., methanol, ethanol)
-
A catalytic amount of a strong acid (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., the alcohol reactant itself or a non-polar solvent like toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (S)-2-Chloro-2,3,3,3-tetrafluoropropanoic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
-
Reaction:
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude ester can be purified by distillation or column chromatography on silica gel.
-
Caption: Synthetic transformations of the chiral carboxylic acid.
Conclusion and Future Outlook
This compound is a chiral building block with significant potential in asymmetric synthesis. Its utility as a chiral resolving agent for amines and as a precursor for the synthesis of other chiral molecules makes it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols provided in this guide, based on established methodologies for analogous compounds, offer a solid foundation for researchers to begin exploring the applications of this unique fluorinated molecule. As the demand for enantiomerically pure, fluorinated pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound is set to increase, paving the way for the discovery and development of new and improved therapeutic agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-tetrafluoropropanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
- Paísa, A. R., & Afonso, C. A. M. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1787-1796.
-
MDPI. (2022, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
NIH. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
-
NIH. (2025, March 27). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Sources
Troubleshooting & Optimization
Navigating Reactions with 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for "2-Chloro-2,3,3,3-tetrafluoropropanoic acid." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this highly functionalized molecule in their synthetic endeavors. Due to the limited specific literature on the reaction byproducts of this compound, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for troubleshooting and optimizing your reactions.
The presence of a carboxylic acid, a chlorine atom, and multiple fluorine atoms on a short carbon chain makes this compound a versatile but potentially challenging reagent. Understanding the interplay of these functional groups is key to predicting and mitigating the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the primary reactive sites of this compound?
The primary reactive site is the carboxylic acid group, which will undergo typical reactions such as esterification and amide bond formation. However, the presence of the α-chloro and multiple fluoro substituents significantly influences the molecule's reactivity. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton and can make the carbonyl carbon more susceptible to nucleophilic attack. The α-chloro atom is a potential leaving group, opening the door for substitution or elimination reactions under certain conditions.
FAQ 2: I am attempting an esterification with a primary alcohol and seeing low yields and several byproducts. What could be the issue?
Esterification of this compound, typically performed under acidic conditions (e.g., using a catalytic amount of sulfuric acid) with an alcohol, can be complicated by the molecule's inherent reactivity.
Expected Reaction:
-
Elimination Products: Under forcing conditions (high temperatures), elimination of HCl or HF can occur. The presence of a strong, non-nucleophilic base can also promote elimination.
-
Troubleshooting:
-
Employ milder reaction conditions. Use a carbodiimide coupling agent like DCC or EDC at room temperature to activate the carboxylic acid instead of high heat and strong acid.
-
Carefully control the reaction temperature.
-
-
-
-
Troubleshooting:
-
Ensure a stoichiometric or slight excess of the alcohol is present.
-
Add the coupling agent slowly to the reaction mixture containing both the acid and the alcohol.
-
-
Troubleshooting Guide for Esterification
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficiently forcing conditions or steric hindrance. | Use an activating agent (e.g., DCC, EDC). For sterically hindered alcohols, consider conversion of the carboxylic acid to the more reactive acid chloride. |
| Presence of alkene byproducts | Elimination of HCl or HF. | Lower reaction temperature. Avoid strong, non-nucleophilic bases. |
| Formation of a higher molecular weight byproduct | Anhydride formation. | Ensure adequate concentration of the alcohol. Slow addition of the activating agent. |
Experimental Protocol: Mild Esterification using EDC
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
FAQ 3: My amide coupling reaction with a primary amine is sluggish and produces multiple spots on TLC. What are the likely side reactions?
Amide bond formation with this compound is subject to similar challenges as esterification, with the added complexity of the amine's basicity.
Expected Reaction:
-
Elimination: The basicity of the amine can promote the elimination of HCl, leading to the formation of a fluorinated acrylic acid derivative, which can then polymerize or react further.
-
Nucleophilic Substitution: The amine can potentially displace the α-chloro atom, leading to an α-amino acid derivative. This is more likely with less sterically hindered amines and at elevated temperatures.
-
Epimerization: If the reaction is performed under conditions that favor the formation of an oxazolone intermediate (common with some coupling reagents), epimerization at the α-carbon can occur, which is a critical issue in pharmaceutical synthesis.[1]
Troubleshooting Guide for Amide Formation
| Issue | Potential Cause | Recommended Action |
| Low Yield | Competing elimination or substitution reactions. | Use a non-nucleophilic base (e.g., DIEA) to scavenge the acid produced during the coupling reaction. Keep reaction temperatures low. |
| Multiple Products | A mixture of desired amide, elimination product, and substitution product. | Optimize the coupling reagent and base combination. HOBt or other additives can suppress side reactions.[1] |
| Loss of Stereochemistry | Epimerization. | Use coupling reagents known to minimize epimerization, such as COMU or HATU, in combination with a non-nucleophilic base. |
Diagram: Potential Side Reactions in Amide Coupling
Caption: Potential reaction pathways for this compound with an amine.
FAQ 4: Can this compound undergo decarboxylation? What byproducts should I expect?
Decarboxylation of fluorinated carboxylic acids is a known reaction, often requiring heat or a catalyst.[2][3] The presence of electron-withdrawing groups can facilitate this process.
Expected Reaction:
-
Elimination Preceding Decarboxylation: Elimination of HCl or HF could occur prior to or concurrently with decarboxylation, leading to fluorinated alkenes.
-
Radical Reactions: At higher temperatures, homolytic cleavage of the C-Cl or C-C bonds could initiate radical chain reactions, leading to a complex mixture of products. Studies on the thermal decomposition of similar perfluorocarboxylic acids have shown the formation of various smaller fluorinated molecules.[3][4]
Troubleshooting Guide for Decarboxylation
| Issue | Potential Cause | Recommended Action |
| Complex product mixture | Competing elimination and radical reactions. | Carefully control the temperature and consider the use of a radical scavenger if unwanted side reactions are suspected. |
| Incomplete reaction | Insufficient temperature or catalyst activity. | Gradually increase the temperature or screen different catalysts (e.g., copper salts). |
Diagram: Hypothetical Decarboxylation and Side Reactions
Caption: Potential thermal decomposition pathways.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,3,3,3-tetrafluoropropanoic Acid. National Center for Biotechnology Information.
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link].
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- U.S. Patent No. 5,872,283. (1999).
- U.S. Patent No. 5,233,085. (1993).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- U.S. Patent No. 5,872,283. (1999).
- U.S. Patent No. 5,233,085. (1993).
- Wang, F., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6447–6456.
- Singh, R. K., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(10), 4084–4094.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving "2-Chloro-2,3,3,3-tetrafluoropropanoic acid"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-2,3,3,3-tetrafluoropropanoic acid and its derivatives. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and success of your experimental work-ups. The information herein is curated to combine scientific principles with practical, field-tested experience.
Introduction to this compound
This compound is a halogenated carboxylic acid with the chemical formula C₃HClF₄O₂.[1] Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a chlorine atom, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, these same properties, particularly its strong acidity and the potential for its derivatives to undergo specific side reactions, can present challenges during reaction work-up. This guide is designed to help you navigate these challenges effectively.
Core Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for safe handling and successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₃HClF₄O₂ | [1] |
| Molecular Weight | 180.48 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Safety Precautions:
This compound and related fluorinated carboxylic acids are corrosive and can cause severe skin burns and eye damage.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
Question 1: How do I effectively quench a reaction containing unreacted this compound?
Answer:
Due to its high acidity, quenching reactions involving this acid requires careful consideration to avoid exothermic reactions and potential side product formation.
-
Recommended Quenching Agent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred quenching agent. It is a weak base that will neutralize the acid in a controlled manner. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the initial quench, as they can cause a rapid and highly exothermic reaction.
-
Procedure:
-
Cool the reaction mixture in an ice bath to manage any heat generated during neutralization.
-
Slowly add the saturated NaHCO₃ solution dropwise with vigorous stirring. You will observe gas evolution (CO₂); add the bicarbonate solution at a rate that maintains manageable effervescence.
-
Continue adding the bicarbonate solution until the gas evolution ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Causality: The strong electron-withdrawing effects of the fluorine and chlorine atoms make the carboxylic proton of this compound significantly more acidic than its non-halogenated counterparts. A controlled quench with a weak base prevents a sudden temperature increase that could lead to the degradation of sensitive products or side reactions.
Question 2: I'm struggling with emulsion formation during the liquid-liquid extraction. What are the best practices to avoid or break emulsions?
Answer:
Emulsion formation is a common problem when working with fluorinated compounds due to their surfactant-like properties.
Prevention is Key:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without high shear forces that can induce emulsion formation.[7]
-
Solvent Choice: If possible, avoid solvents that are known to readily form emulsions, such as dichloromethane (DCM), with highly aqueous solutions. Consider using ethyl acetate or methyl tert-butyl ether (MTBE) as alternatives.
Breaking an Emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to separate the layers.[8]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to phase separation.
Workflow for Emulsion Management:
Caption: Troubleshooting workflow for breaking emulsions.
Question 3: How can I effectively remove unreacted this compound from my organic product after the initial quench?
Answer:
A standard acid-base extraction is the most effective method. After the initial quench with sodium bicarbonate, the deprotonated carboxylate salt of this compound will be soluble in the aqueous layer and can be separated from the desired organic product, which should remain in the organic layer.
Detailed Protocol for Acid-Base Extraction:
-
Initial Quench and Separation: Following the quenching procedure described in Question 1, transfer the entire mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Aqueous Wash: Wash the organic layer with a fresh portion of saturated sodium bicarbonate solution. This will remove any residual acid.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate salts.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer and aids in preventing emulsions in subsequent steps.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent in vacuo to isolate the crude product.
Caption: Step-by-step workflow for removing acidic impurities.
Question 4: I have synthesized an ester of this compound. What is the recommended purification method?
Answer:
For esters of this compound, which are typically volatile liquids, distillation is often the most effective purification method after an initial extractive work-up.
-
Atmospheric or Vacuum Distillation: The choice between atmospheric and vacuum distillation depends on the boiling point and thermal stability of the ester. For higher boiling point esters, vacuum distillation is recommended to prevent decomposition at high temperatures.
-
Fractional Distillation: If there are impurities with boiling points close to that of the desired ester, fractional distillation using a fractionating column (e.g., a Vigreux column) will be necessary to achieve high purity.
Example from Patent Literature: The synthesis of related 2,3,3,3-tetrafluoropropionic acid esters often involves a final distillation step to achieve high purity. For instance, after hydrolysis and esterification, the product is isolated by distillation, collecting the fraction at the appropriate boiling point.[9]
Question 5: What are the best practices for the disposal of waste containing this compound?
Answer:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams.
-
Neutralization: Before disposal, acidic waste should be neutralized. This can be done by slowly adding sodium carbonate or calcium hydroxide until the pH is neutral.
-
Labeling: Clearly label the waste container with its contents.
-
Disposal: Dispose of the neutralized waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Never dispose of this compound down the drain.[6]
References
-
PubChem. Compound Summary for CID 12060801, this compound. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 2774042, N,N-Diethyl-2,3,3,3-tetrafluoropropionamide. National Center for Biotechnology Information. [Link]
- CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters.
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Airgas. 2-Chloro-3,3,3-trifluoropropene Safety Data Sheet. [Link]
-
Carl ROTH. Trifluoroacetic acid (TFA) Safety Data Sheet. [Link]
-
PubChem. Compound Summary for CID 2782609, 2,3,3,3-tetrafluoropropanoic Acid. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. airgas.com [airgas.com]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CTFPA)
Welcome to the technical support center for 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CTFPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective use of CTFPA in your experiments. Here, we will delve into the core reactivity of CTFPA, common side reactions, and preventative strategies to ensure the success of your synthetic endeavors.
Understanding the Reactivity of CTFPA
This compound is a halogenated carboxylic acid with unique electronic properties that make it a valuable reagent in organic synthesis, particularly for the introduction of the 2-chloro-2,3,3,3-tetrafluoropropanoyl moiety. The presence of multiple fluorine atoms and a chlorine atom at the alpha-position significantly influences its reactivity.
The electron-withdrawing nature of the fluorine and chlorine atoms makes the carbonyl carbon of activated CTFPA highly electrophilic, facilitating nucleophilic attack by amines and alcohols to form amides and esters, respectively. However, this high reactivity can also lead to several potential side reactions if not properly controlled.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that you may encounter during your experiments with CTFPA.
Issue 1: Low Yield of the Desired Amide/Ester Product
Possible Causes:
-
Incomplete Activation of CTFPA: Before reacting with a nucleophile, the carboxylic acid must be activated. Incomplete activation will result in a low yield of the desired product.
-
Side Reactions of the Activated Intermediate: The activated form of CTFPA (e.g., acyl chloride, active ester) is highly reactive and can be susceptible to hydrolysis or other side reactions.
-
Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-poor nucleophiles may react sluggishly with the activated CTFPA.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for efficient coupling.
Solutions:
-
Ensure Complete Activation:
-
When preparing the acyl chloride, use a sufficient excess of a reliable chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and ensure the reaction goes to completion before adding the nucleophile.
-
For in-situ coupling, select a suitable coupling agent (e.g., HBTU, HATU, EDC) and allow sufficient time for the active ester to form.
-
-
Minimize Side Reactions of the Activated Intermediate:
-
Work under anhydrous conditions to prevent hydrolysis of the activated CTFPA.
-
Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize decomposition and other side reactions.
-
-
Enhance Nucleophilicity:
-
For weakly nucleophilic amines or alcohols, consider using a stronger, non-nucleophilic base to deprotonate the nucleophile and increase its reactivity.
-
-
Optimize Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the acid formed during the reaction without competing with the primary nucleophile.
-
Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Issue 2: Formation of an Unidentified Byproduct with a Lower Molecular Weight
Possible Cause:
-
Decarboxylation: Halogenated carboxylic acids can undergo decarboxylation, especially upon heating, to yield a halogenated alkane.[1] In the case of CTFPA, this would result in the formation of 1-chloro-1,2,2,2-tetrafluoroethane.
Solutions:
-
Maintain Low Reaction Temperatures: Avoid excessive heating during the activation and coupling steps. Most amide and ester bond formations with reactive partners proceed efficiently at or below room temperature.
-
Use Mild Activation Methods: Employ coupling agents that do not require high temperatures for activation.
-
Prompt Use of Activated CTFPA: If you are preparing the acyl chloride of CTFPA, it is best to use it immediately in the next step to avoid decomposition upon storage.
Issue 3: Presence of an Impurity with a Missing Chlorine Atom
Possible Cause:
-
Nucleophilic Substitution of the Alpha-Chlorine: The alpha-chlorine atom in CTFPA is activated towards nucleophilic substitution, although it is generally less labile than the acyl chloride. Strong nucleophiles or prolonged reaction times at elevated temperatures could potentially lead to substitution of the alpha-chlorine.
Solutions:
-
Control Reaction Stoichiometry: Avoid using a large excess of the nucleophile.
-
Moderate Reaction Temperature and Time: Use the mildest conditions necessary to achieve the desired transformation. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the best way to activate this compound for amide bond formation?
A1: The choice of activation method depends on the specific substrate and desired reaction conditions.
-
Acyl Chloride Formation: Reacting CTFPA with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a common and effective method to form the highly reactive acyl chloride. This is typically done in an inert solvent like DCM, followed by removal of the excess chlorinating agent under vacuum before adding the amine.
-
In-situ Coupling Agents: For more sensitive substrates, using coupling reagents such as HBTU, HATU, or EDC in the presence of a base like DIPEA and the amine is a milder alternative. This method avoids the isolation of the potentially unstable acyl chloride.
Q2: What are the recommended storage and handling conditions for CTFPA?
A2: Based on information for similar fluorinated carboxylic acids, CTFPA is likely to be a corrosive and hygroscopic solid or liquid.[2][3][4] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated area.[5] Always handle CTFPA in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use protic solvents like ethanol or water with CTFPA?
A3: It is generally not recommended to use protic solvents during the activation and coupling steps, as they can react with the activated form of CTFPA, leading to the formation of esters (with alcohols) or hydrolysis back to the carboxylic acid (with water). However, for specific reactions like the hydrolysis of an amide to the corresponding carboxylic acid, a mixture of a protic solvent and water under acidic or basic conditions may be used.[6]
Q4: How can I monitor the progress of my reaction with CTFPA?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction.
-
TLC: Spot the reaction mixture alongside the starting materials (CTFPA and your nucleophile). The formation of a new, less polar spot (for amides and esters) indicates product formation.
-
LC-MS: This provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product with its corresponding molecular weight.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Amide using CTFPA via the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride in fresh anhydrous DCM (0.5 M).
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the solution of the acyl chloride dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of an Amide using CTFPA with a Coupling Agent
-
To a solution of this compound (1.0 eq), the amine (1.1 eq), and a coupling agent such as HBTU (1.1 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl (if the product is not acid-sensitive), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Key reaction pathways involving CTFPA.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (DCM, THF, DMF) | Prevents hydrolysis of activated CTFPA. |
| Temperature | 0 °C to Room Temperature | Minimizes decarboxylation and other side reactions. |
| Base | Non-nucleophilic (TEA, DIPEA) | Prevents competition with the primary nucleophile. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture to prevent hydrolysis. |
References
- Google Patents. (n.d.). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
PubChem. (n.d.). 2,3,3,3-tetrafluoropropanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Nowick, J. S. (n.d.).
-
Chemistry Stack Exchange. (2020, June 9). Stability of α-chlorocarbocations. Retrieved from [Link]
- Gatos, D., & Tzartos, S. (2015). Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis. Biopolymers, 104(5), 555-562.
- SynQuest Labs. (n.d.).
-
ResearchGate. (n.d.). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Google Patents. (n.d.). US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids.
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Quora. (2020, September 16). What happens when 2-chloropropane is hydrolysed?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes. Retrieved from [Link]
-
PubMed Central. (2025, October 24). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
PubMed. (2018, September 7). Transition-Metal-Free Decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for the Preparation of C(CF3)Me2-Containing Heteroarenes. Retrieved from [Link]
Sources
- 1. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,3,3-TETRAFLUOROPROPANOIC ACID | 359-49-9 [chemicalbook.com]
- 4. 359-49-9 CAS MSDS (2,3,3,3-TETRAFLUOROPROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid and Trifluoroacetic Acid for Researchers
An In-depth Analysis for Drug Development and Synthetic Chemistry Professionals
In the landscape of modern organic synthesis and drug development, the choice of acidic reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the plethora of available acids, halogenated carboxylic acids stand out for their tunable properties. This guide provides a detailed comparison of the reactivity of two prominent members of this class: 2-Chloro-2,3,3,3-tetrafluoropropanoic acid and the widely utilized Trifluoroacetic acid (TFA).
Introduction to the Contestants: Structure and Physicochemical Properties
Trifluoroacetic acid (TFA), with the chemical formula CF₃COOH, is a structural analogue of acetic acid where the three alpha-hydrogens are replaced by highly electronegative fluorine atoms. This substitution dramatically increases its acidity, making it a powerful tool in organic chemistry.[1] It is a colorless liquid with a pungent odor, completely miscible with water and many organic solvents.[2]
This compound, with the chemical formula C₃HClF₄O₂, is a less common but structurally related propanoic acid derivative. It features a trifluoromethyl group, a fluorine atom, and a chlorine atom on the carbon adjacent to the carboxylic acid moiety. This substitution pattern suggests a strong acidic character, influenced by the combined inductive effects of the halogen atoms.
A direct comparison of their fundamental physicochemical properties is essential for understanding their reactivity profiles.
| Property | This compound | Trifluoroacetic Acid (TFA) |
| Chemical Formula | C₃HClF₄O₂ | C₂HF₃O₂ |
| Molecular Weight | 180.48 g/mol [3] | 114.02 g/mol [4] |
| Boiling Point | 120-121 °C | 72.4 °C[4] |
| Melting Point | 28-29 °C | -15.4 °C[4] |
| Density | 1.54 g/cm³ | 1.489 g/cm³ (at 20 °C)[4] |
| pKa | Not experimentally determined in readily available literature. Estimated to be a strong acid. | ~0.23 - 0.52[4][5] |
The Heart of the Matter: A Deep Dive into Reactivity
The reactivity of these acids is primarily governed by their acidity (proton-donating ability) and the nucleophilicity of their conjugate bases.
Acidity: The Driving Force of Catalysis and Deprotection
The acidity of a carboxylic acid is determined by the stability of its carboxylate conjugate base. Electron-withdrawing groups attached to the carbon backbone stabilize the negative charge on the carboxylate through the inductive effect, thereby increasing the acidity.
Trifluoroacetic Acid (TFA): The three fluorine atoms in TFA exert a powerful electron-withdrawing inductive effect, which significantly stabilizes the trifluoroacetate anion. This stabilization is the reason for TFA's remarkably low pKa (in the range of 0.23-0.52), making it a much stronger acid than acetic acid (pKa ≈ 4.76).[4][5] This high acidity is the cornerstone of its utility in a wide array of chemical reactions.
Expert Insight: The subtle difference in acidity, though likely small, could be leveraged in reactions where fine-tuning of the acid strength is critical to avoid side reactions or to achieve a specific catalytic turnover rate.
Applications in Synthesis: Where Reactivity Matters
The choice between these two acids in a synthetic protocol will depend on the specific requirements of the reaction, including the desired rate, selectivity, and the stability of reactants and products to the acidic conditions.
Peptide Synthesis: Cleavage and Deprotection
Trifluoroacetic acid is the reagent of choice for the final cleavage of peptides from solid-phase synthesis resins and the simultaneous removal of acid-labile side-chain protecting groups.[7] Its high acidity, volatility (allowing for easy removal), and ability to dissolve peptides are key advantages.
An experimental protocol for a standard TFA cleavage is as follows:
Protocol: Standard Peptide Cleavage from Rink Amide Resin using TFA
-
Resin Preparation: Swell the peptide-bound resin in dichloromethane (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger for reactive cationic species generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
While no direct comparative studies using this compound for peptide cleavage are readily available, its strong acidic nature suggests it could also be effective. However, its higher boiling point would make it more difficult to remove post-cleavage, potentially complicating peptide isolation and purification. Furthermore, the presence of a chlorine atom could introduce different side reaction pathways compared to TFA.
Catalysis in Organic Reactions
Both acids can function as catalysts in various organic transformations, such as esterifications, acylations, and rearrangements. Their effectiveness as catalysts is directly related to their ability to protonate a substrate and initiate a reaction.
For instance, in an acid-catalyzed esterification, the carboxylic acid protonates the carbonyl oxygen of the other carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Visualizing the Catalytic Role: Esterification
Figure 1: Generalized mechanism of acid-catalyzed esterification.
Given their similar predicted acidities, both TFA and this compound would be effective catalysts. The choice between them might be influenced by factors such as solubility in the reaction medium and potential for side reactions. The higher boiling point of the chloro-acid could be an advantage in high-temperature reactions where TFA might evaporate.
Practical Considerations and Causality in Experimental Design
When choosing between these two acids, a researcher must consider several practical aspects that extend beyond simple reactivity.
Workflow for Acid Selection in a Synthetic Route
Figure 2: Decision workflow for selecting between TFA and its chloro-analogue.
Causality Behind Experimental Choices:
-
Choice of TFA: Often chosen for its proven track record, high acidity, and ease of removal due to its low boiling point. This is particularly crucial in multi-step syntheses where residual acid from one step could interfere with subsequent reactions.
-
Potential for this compound: This acid would be a logical choice in scenarios where a strong, non-volatile acid is required for a high-temperature reaction. Its different steric profile and the presence of a C-Cl bond might also offer unique selectivity in certain catalytic applications. However, its higher melting point means it is a solid at room temperature, which could be a handling consideration.
Conclusion: A Tale of Two Acids
Trifluoroacetic acid remains the well-established and versatile choice for a broad range of applications, particularly in peptide chemistry, due to its optimal balance of high acidity, volatility, and solvent properties. Its reactivity is well-documented, providing a high degree of predictability for synthetic chemists.
This compound, while less studied, represents a potentially valuable alternative in specific contexts. Its predicted strong acidity, coupled with its lower volatility, could be advantageous in high-temperature catalytic processes. However, the lack of extensive reactivity data and a confirmed experimental pKa necessitates a more cautious and empirical approach to its application.
For researchers and drug development professionals, the key takeaway is that while TFA is the reliable workhorse, an understanding of the structure-reactivity relationships of related halogenated acids like this compound can open up new possibilities for process optimization and the development of novel synthetic methodologies. Further experimental investigation into the reactivity profile of this and other less common fluorinated acids is warranted to fully unlock their potential in synthetic chemistry.
References
-
Wikipedia. Trifluoroacetic acid. [Link]
-
PubChem. Trifluoroacetic acid. [Link]
-
PubChem. 2,3,3,3-tetrafluoropropanoic Acid. [Link]
-
PubChem. This compound. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]
- Google Patents. CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters.
- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
MDPI. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]
-
Chemistry LibreTexts. 21.2: Acidity of Carboxylic Acids. [Link]
-
Chemistry Guru. Compare Acidity of Organic Compounds - Worked Example. [Link]
-
Common Organic Chemistry. Trifluoroacetic Acid (TFA). [Link]
-
Airgas. SAFETY DATA SHEET - 2-Chloro-3,3,3-trifluoropropene. [Link]
-
Quora. What is the strength of chloro-substituted acids as compared to organic acids? [Link]
-
YouTube. Organic Chemistry 2 - Relative Acidity factors for carboxylic acids. [Link]
-
Quora. Which one is more acidic, trichloroacetic acid or trifluoroacetic acid? [Link]
Sources
- 1. 2,3,3,3-tetrafluoropropanoic Acid | C3H2F4O2 | CID 2782609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 3. This compound | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. 359-49-9 CAS MSDS (2,3,3,3-TETRAFLUOROPROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Synthetic Versatility of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid: A Gateway to Bioactive Compounds
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their biological activity. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid, with its dense functionalization of halogen atoms, represents a promising, albeit underexplored, starting material for the synthesis of novel bioactive compounds. This guide provides a comparative overview of the potential biological activities of various classes of compounds that could be synthesized from this versatile fluorinated building block, drawing upon experimental data from structurally related molecules to illuminate its potential in drug discovery and agrochemical development.
The Potential of this compound as a Synthetic Precursor
This compound possesses a carboxylic acid functional group, a reactive C-Cl bond at the α-position, and a trifluoromethyl group. This combination of features opens up a variety of synthetic pathways to a diverse range of molecular architectures. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the α-chloro group can be a site for nucleophilic substitution or participate in the formation of heterocyclic systems. The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals, known to enhance biological activity.
This guide will explore the potential biological activities of three major classes of compounds derivable from this compound:
-
Amide Derivatives: Investigating their potential as antimicrobial and anticancer agents.
-
Ester Derivatives: Exploring their potential antimicrobial and herbicidal activities.
-
Heterocyclic Derivatives: Examining their potential as potent and specific bioactive agents in various therapeutic and agricultural applications.
The following sections will delve into the synthesis and biological evaluation of compounds structurally analogous to those that could be derived from our target precursor, providing a framework for future research and development.
Amide Derivatives: A Promising Avenue for Antimicrobial and Anticancer Agents
The transformation of carboxylic acids into amides is a fundamental reaction in organic synthesis, often leading to compounds with enhanced biological activity and metabolic stability. Amides derived from fluorinated carboxylic acids have shown considerable promise in various therapeutic areas.
Synthesis of Fluorinated Amides
A general and efficient method for the synthesis of amides from carboxylic acids involves the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with a primary or secondary amine. For fluorinated carboxylic acids, these standard methods are generally applicable.
Experimental Protocol: General Amide Synthesis from a Carboxylic Acid
-
Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a coupling agent (e.g., 1.1 eq of HATU) and a non-nucleophilic base (e.g., 1.5 eq of diisopropylethylamine). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Comparative Biological Activity of Related Amides
While direct data on amides from this compound is unavailable, studies on structurally similar fluorinated amides have demonstrated significant biological activity. For instance, a series of chlorinated N-arylcinnamamides have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The presence of both chlorine and trifluoromethyl groups in these molecules appears to be crucial for their antibacterial efficacy[1].
Furthermore, some fatty acid amides have been investigated for their antiproliferative activity against various cancer cell lines, with some derivatives showing high selectivity and potent growth inhibition, particularly against human glioma cells[2]. This suggests that amides derived from our target acid could also exhibit valuable anticancer properties.
| Compound Class | Biological Activity | Key Findings | Reference |
| Chlorinated N-arylcinnamamides | Antibacterial (Gram-positive) | Submicromolar activity against S. aureus and MRSA.[1] | [1] |
| Fatty Acid Amides | Anticancer | High selectivity and potent growth inhibition of human glioma cells.[2] | [2] |
| 2-Benzofuranylacetic Acid Amides | Antifungal | Showed activity against phytopathogenic fungi.[3] | [3] |
Ester Derivatives: Potential for Broad-Spectrum Bioactivity
Esterification of carboxylic acids is another fundamental synthetic transformation that can lead to compounds with a wide range of biological applications. Esters are often used to improve the pharmacokinetic properties of a drug, acting as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Synthesis of Fluorinated Esters
The synthesis of esters from carboxylic acids can be achieved through several methods, with Fischer esterification being a classic and straightforward approach, particularly when using an excess of the alcohol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by distillation or column chromatography if necessary.
Comparative Biological Activity of Related Esters
Propionic acid and its esterified derivatives have demonstrated the ability to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA)[4]. This suggests that the core propionic acid structure, especially when halogenated, is a key determinant of antimicrobial activity. Studies on other propionic acid derivatives have also shown good antibacterial and antifungal activity[5].
In the realm of agrochemicals, certain α-trifluoroanisole derivatives containing a phenylpyridine moiety have exhibited excellent herbicidal activity, acting as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme[6]. The presence of trifluoromethyl and other halogenated groups in these molecules is critical for their herbicidal potency. This indicates a potential application for esters derived from this compound in weed management.
| Compound Class | Biological Activity | Key Findings | Reference |
| Propionic Acid Esters | Antibacterial | Suppression of MRSA growth.[4] | [4] |
| Substituted Propionic Acid Esters | Antimicrobial | Good antibacterial and antifungal activity.[5] | [5] |
| α-Trifluoroanisole Derivatives | Herbicidal (PPO inhibition) | Excellent herbicidal activity against various weeds.[6] | [6] |
| 2-Chloro-3-arylpropionic Acids | Hypolipidemic | Showed hypolipidemic and hypoglycemic effects.[7][8] | [7][8] |
Heterocyclic Derivatives: Scaffolds for Potent and Selective Bioactivity
The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these structures are found in a vast number of natural products and synthetic drugs. The functional groups present in this compound make it an attractive starting material for the synthesis of novel fluorinated heterocycles.
Synthetic Pathways to Fluorinated Heterocycles
The α-chloro-β-trifluoromethyl-α-carboxy moiety provides a unique template for cyclization reactions. For example, reaction with dinucleophiles could lead to the formation of various five- or six-membered heterocyclic systems. While specific examples starting from our target acid are not documented, the synthesis of bioactive heterocycles is a vast and well-established field[9][10][11]. The presence of fluorine in heterocyclic compounds is known to often enhance their biological potency[12].
Comparative Biological Activity of Related Heterocycles
A wide array of biological activities has been reported for heterocyclic compounds containing fluorine atoms. For instance, N-substituted-3-chloro-2-azetidinones have been synthesized and shown to possess good to moderate antibacterial activity[13]. In the agrochemical sector, derivatives of fluoroquinolones have been investigated for their herbicidal activity, targeting the plant DNA gyrase enzyme[14][15].
The diversity of heterocyclic structures allows for fine-tuning of biological activity, and the introduction of a tetrafluoropropanoic acid-derived fragment could lead to novel compounds with unique pharmacological or pesticidal profiles.
| Compound Class | Biological Activity | Key Findings | Reference |
| N-substituted-3-chloro-2-azetidinones | Antibacterial | Good to moderate activity against various bacterial strains.[13] | [13] |
| Fluoroquinolone Derivatives | Herbicidal (DNA gyrase inhibition) | Showed herbicidal activity, with some analogues having reduced antibacterial effects.[14][15] | [14][15] |
| N-[2-chloro-4-(trifluoromethyl) phenyl] tetrahydropyrimidine-5-carboxamides | Antimicrobial | Compounds screened for antimicrobial activity.[16] | [16] |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of compounds synthesized from this compound is currently lacking in the scientific literature, the analysis of structurally related compounds provides a strong rationale for its investigation as a promising starting material. The potential to synthesize a diverse array of amide, ester, and heterocyclic derivatives, coupled with the known positive influence of fluoro- and chloro-substituents on bioactivity, suggests that this compound is a valuable, yet untapped, resource for drug discovery and agrochemical research.
Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. High-throughput screening against a variety of biological targets, including bacterial and fungal pathogens, cancer cell lines, and herbicidal targets, would be a logical next step. Such studies are poised to uncover novel bioactive molecules with potentially superior performance compared to existing alternatives. The insights provided in this guide, based on analogous structures, offer a solid foundation and a compelling justification for embarking on this exciting avenue of research.
References
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI. Retrieved from [Link]
-
Synthetic Studies of Heterocyclic and Bioactive Agents. (2021). D-Scholarship@Pitt. Retrieved from [Link]
-
New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with hexafluoropropene. (2008). PubMed. Retrieved from [Link]
-
Bioactive amides of fatty acids. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). PMC. Retrieved from [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI. Retrieved from [Link]
- 2,3,3,3-tetrafluoro propionic acid (I) synthesis method. (n.d.). Google Patents.
-
Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization And Biological Screening Of novel N-[2-chloro-4-(trifluoromethyl) phenyl] 4-(substituted phenyl)-6-methyl-2-thioxo-1, 2, 3, 4- tetrahydropyrimidine-5-carboxamide. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. Retrieved from [Link]
-
Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (n.d.). PubMed. Retrieved from [Link]
-
Antimicrobial activity of synthesized synthesized propionic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorinated Heterocycles: Targets in the Search for Bioactive Compounds and Tools for their Preparation. (n.d.). Sci-Hub. Retrieved from [Link]
-
Synthesis and biological action of two glucocorticoid alkylating agents. (n.d.). PubMed. Retrieved from [Link]
-
Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Herbicidal activity of fluoroquinolone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. (n.d.). PubMed. Retrieved from [Link]
-
Herbicidal activity of fluoroquinolone derivatives. (2021). bioRxiv. Retrieved from [Link]
-
Synthesis and Decontamination Effect on Chemical and Biological Agents of Benzoxonium-Like Salts. (n.d.). MDPI. Retrieved from [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (n.d.). MDPI. Retrieved from [Link]
-
Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. (n.d.). Frontiers. Retrieved from [Link]
-
On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. (2023). NIH. Retrieved from [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. Retrieved from [Link]
-
Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. (n.d.). PubMed. Retrieved from [Link]
-
Antiproliferative activity of synthetic fatty acid amides from renewable resources. (n.d.). PubMed. Retrieved from [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). MDPI. Retrieved from [Link]
Sources
- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]
- 2. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sci-Hub. Fluorinated Heterocycles: Targets in the Search for Bioactive Compounds and Tools for their Preparation / Bulletin des Sociétés Chimiques Belges, 1990 [sci-hub.sg]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Validated Quantification of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid
Welcome to a comprehensive guide designed for researchers, analytical scientists, and drug development professionals. This document provides an in-depth comparison of validated analytical methodologies for the precise quantification of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid (CTFP). As a halogenated short-chain carboxylic acid, CTFP belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), often termed "forever chemicals" due to their environmental persistence. Accurate measurement is paramount for environmental monitoring, toxicological assessment, and process control in industries where it may be a byproduct or intermediate.
This guide moves beyond simple protocol recitation. It delves into the causality behind methodological choices, providing a framework for developing robust, self-validating analytical systems. We will compare the two most viable chromatographic techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and performance data to guide your selection.
Core Analytical Strategies: A Comparative Overview
The selection of an analytical platform is the most critical decision in method development. For a polar, non-volatile compound like CTFP, the choice primarily lies between LC-MS/MS and GC-MS. While both are powerful, their principles of separation and detection make them suitable for different types of analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for PFAS analysis.[1] The analyte is separated in its native, ionic form in a liquid phase before being ionized (typically via electrospray) and detected by a mass spectrometer. Its strength lies in its ability to handle non-volatile and thermally labile compounds with exceptional sensitivity and specificity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels in analyzing volatile and thermally stable compounds.[2] For CTFP, its direct analysis is challenging due to the high boiling point and polarity imparted by the carboxylic acid group. Therefore, a chemical modification step known as derivatization is mandatory to convert the analyte into a more volatile form suitable for GC analysis.
The fundamental differences in applicability are summarized below.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Not required; ideal for non-volatile & polar compounds. | Required; analyte must be volatile & thermally stable. |
| Derivatization | Not necessary for CTFP. | Mandatory for CTFP (e.g., esterification). |
| Sensitivity | Very high (sub-ng/L or ppt levels achievable). | Moderate to high, but often limited by derivatization efficiency and background. |
| Specificity | Extremely high due to Multiple Reaction Monitoring (MRM).[1] | High, but can be susceptible to interferences from derivatization reagents. |
| Primary Application | Recommended Method. Standard for PFAS analysis (e.g., EPA 1633).[1][3] | Alternative method; useful for multi-analyte screens of volatile compounds. |
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) — The Gold Standard
The direct analysis of CTFP without derivatization makes LC-MS/MS the most efficient, robust, and sensitive method. The approach detailed here is conceptually aligned with established regulatory frameworks like the U.S. Environmental Protection Agency (EPA) Method 1633, which governs the analysis of 40 different PFAS compounds in various environmental matrices.[1][3]
Causality of the LC-MS/MS Approach
The power of this technique stems from a synergistic combination of highly selective chromatographic separation and mass-based detection.
-
Reversed-Phase Chromatography : A C18 column is used to retain the relatively polar CTFP from an aqueous mobile phase. Elution is achieved by gradually increasing the organic solvent concentration, which disrupts the interaction between the analyte and the stationary phase.
-
Electrospray Ionization (ESI) : In the mass spectrometer source, the column effluent is nebulized into a fine spray. A high voltage is applied, causing the droplets to become charged. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the deprotonated CTFP molecule [M-H]⁻) are ejected into the gas phase. Negative ion mode is chosen because the acidic proton of the carboxylic acid is easily lost.
-
Tandem Mass Spectrometry (MS/MS) : This is the key to specificity. The first mass analyzer (Q1) isolates the [M-H]⁻ ion of CTFP (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by a second mass analyzer (Q3). This specific precursor-to-product transition is a unique chemical signature, virtually eliminating false positives.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for CTFP analysis.
Detailed Experimental Protocol (Aqueous Samples)
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Rationale : SPE is a critical step to isolate CTFP from the complex sample matrix (e.g., wastewater, groundwater) and concentrate it to levels detectable by the instrument. A Weak Anion Exchange (WAX) sorbent is ideal for retaining the negatively charged carboxylate form of CTFP.
-
Procedure (based on EPA Method 1633 principles)[3] :
-
Sample Collection : Collect a 500 mL water sample in a pre-certified PFAS-free high-density polyethylene (HDPE) bottle.
-
Fortification : Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₃-CTFP) to correct for matrix effects and recovery losses.
-
pH Adjustment : Adjust the sample pH to 6.5 ± 0.5 using formic acid or ammonium hydroxide.[3] This ensures the carboxylic acid is deprotonated and will retain on the WAX sorbent.
-
Cartridge Conditioning : Condition a WAX SPE cartridge by passing methanol followed by reagent water. Do not allow the cartridge to go dry.
-
Sample Loading : Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing : Wash the cartridge with a buffered solution to remove neutral and weakly retained interferences.
-
Elution : Elute the CTFP from the cartridge using 5 mL of 1% methanolic ammonium hydroxide. The basicity of the elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
-
Concentration : Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol).
-
2. LC-MS/MS Instrumental Analysis
-
Rationale : The parameters are chosen to achieve sharp chromatographic peaks (good resolution) and optimal ionization and fragmentation for maximum sensitivity.
-
Typical Parameters :
-
LC Column : C18 reversed-phase, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A : 5 mM Ammonium Acetate in Water.
-
Mobile Phase B : Methanol.
-
Gradient : Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Ionization Source : Electrospray Ionization (ESI), Negative Mode.
-
MS/MS Transitions : For CTFP (C₃HClF₄O₂, MW: 180.48 g/mol [4]), the precursor would be [M-H]⁻ at m/z 179. A plausible fragmentation would be the loss of CO₂ to yield a product ion at m/z 135.
-
Quantifier Transition : 179 -> 135
-
Qualifier Transition : A secondary, less intense fragment would be monitored for identity confirmation.
-
-
Validated Performance Characteristics
The following table presents typical validation results for a well-developed LC-MS/MS method.
| Validation Parameter | Typical Performance | Rationale for Acceptance |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response across the calibration range. |
| Calibration Range | 0.5 - 200 ng/mL | Covers expected environmental or process concentrations. |
| Accuracy (% Recovery) | 85 - 115% | Ensures the measured value is close to the true value. |
| Precision (% RSD) | < 15% | Indicates high repeatability of the measurement. |
| Limit of Quantification (LOQ) | 1 ng/L (ppt) in sample | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) — A Derivatization-Dependent Alternative
While not the primary choice, GC-MS can be adapted for CTFP analysis. This requires a crucial chemical modification step to overcome the analyte's inherent non-volatility.
Causality of the GC-MS Approach
The core challenge is making CTFP "fly" through the gas chromatograph. The carboxylic acid group is highly polar and forms strong hydrogen bonds, resulting in a very high boiling point.
-
Derivatization : To solve this, we convert the carboxylic acid into an ester (e.g., a methyl ester). This is typically done using a reagent like diazomethane or by heating with methanol and an acid catalyst. This reaction replaces the acidic proton with an alkyl group, eliminating hydrogen bonding and drastically increasing the analyte's volatility. This is the single most critical step for successful GC-MS analysis.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for CTFP, highlighting the mandatory derivatization step.
Detailed Experimental Protocol
1. Sample Preparation and Derivatization
-
Rationale : The analyte must first be extracted from the aqueous matrix into an organic solvent compatible with the derivatization reagent.
-
Procedure :
-
Extraction : Acidify the water sample to pH < 2 to protonate the CTFP. Extract three times with methylene chloride. Combine the organic layers.
-
Drying : Pass the organic extract through anhydrous sodium sulfate to remove residual water.
-
Derivatization (Esterification) : Add a methylating agent (e.g., BF₃-Methanol) and heat the mixture according to the reagent manufacturer's instructions to form the methyl ester of CTFP.
-
Neutralization and Cleanup : Quench the reaction, neutralize the excess acid, and wash the organic layer with water. Concentrate the final extract to a volume of 1 mL.
-
2. GC-MS Instrumental Analysis
-
Rationale : The temperature program is designed to separate the derivatized analyte from solvent fronts and other potential contaminants based on its boiling point.
-
Typical Parameters :
-
GC Column : 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS).
-
Injection : 1 µL, Splitless mode.
-
Carrier Gas : Helium at 1 mL/min.
-
Oven Program : 40 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Ionization Source : Electron Ionization (EI), 70 eV.
-
Detection Mode : Selected Ion Monitoring (SIM) for target ions of the derivatized CTFP.
-
Comparative Performance
While a validated GC-MS method can be reliable, it generally presents more challenges than LC-MS/MS.
| Parameter | GC-MS Performance Expectation | Comparison to LC-MS/MS |
| Accuracy & Precision | Can be good, but highly dependent on the consistency of the derivatization reaction. | More susceptible to variability due to the extra chemical step. |
| Limit of Quantification (LOQ) | ~50-100 ng/L in sample | Generally 1-2 orders of magnitude less sensitive than LC-MS/MS. |
| Throughput | Lower, due to lengthy extraction and derivatization steps. | Significantly higher. |
Conclusion and Recommendations
For the dedicated, high-sensitivity quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior and recommended methodology. Its ability to analyze the compound directly without derivatization leads to a more accurate, precise, sensitive, and high-throughput workflow. This approach aligns with global regulatory standards for related PFAS compounds and represents the best practice in the field.
The Gas Chromatography-Mass Spectrometry (GC-MS) method, while scientifically feasible, should be considered a secondary alternative. It is hampered by the absolute requirement for a consistent and efficient derivatization step, which introduces potential for variability and reduces overall sensitivity and sample throughput. It may find a niche in laboratories without LC-MS/MS capabilities or as part of a broader method for other volatile analytes, but it is not the optimal choice for targeted CTFP analysis.
Ultimately, the choice of method must be guided by the required detection limits, sample matrix, and available instrumentation. However, for any application demanding robust and defensible data, the development and validation of an LC-MS/MS method is the most scientifically sound investment.
References
-
MACHERY-NAGEL GmbH & Co. KG. (2024). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Application Note 01/2024. Available at: [Link]
-
Interstate Technology and Regulatory Council (ITRC). (2024). Sampling and Analytical Methods for PFAS. PFAS Technical and Regulatory Guidance Document. Available at: [Link]
-
Eurofins Scientific. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782609, 2,3,3,3-tetrafluoropropanoic Acid. Available at: [Link]
-
Agriculture and Food Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Labnote 59. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12060801, this compound. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). EPA Analytical Methods for PFAS in Drinking Water. EPA 815-B-19-021. Available at: [Link]
-
Kido Soule, M. C., Longnecker, K., Johnson, C. G., & Kujawinski, E. B. (2019). Preparing water samples for analysis using ultrahigh resolution mass spectrometry. protocols.io. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
